Butyrylcholinesterase Selectivity: N-(Naphthalen-1-yl)-2-(piperidin-1-yl)acetamide vs. Galantamine
The 2-(piperidin-1-yl)acetamide-derived compound N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide exhibits an IC50 of 5.12 ± 0.02 µM for butyrylcholinesterase (BuChE), compared to 426.14 ± 18.54 µM for acetylcholinesterase (AChE), yielding an 83.2-fold selectivity for BuChE [1]. This potency surpasses the clinically used reference compound galantamine, which under identical assay conditions displays an IC50 of 7.96 ± 0.8 µM for BuChE, representing a 1.55-fold improvement [1]. The selectivity is attributed to complementary interactions between the compound's naphthyl ring and BuChE residues Trp231 and Phe329, as confirmed by molecular docking [1].
| Evidence Dimension | Butyrylcholinesterase inhibitory potency (IC50) and selectivity over acetylcholinesterase |
|---|---|
| Target Compound Data | BuChE IC50 = 5.12 ± 0.02 µM; AChE IC50 = 426.14 ± 18.54 µM; Selectivity ratio = 83.2 |
| Comparator Or Baseline | Galantamine BuChE IC50 = 7.96 ± 0.8 µM |
| Quantified Difference | 1.55-fold more potent than galantamine; 83.2-fold selective for BuChE over AChE |
| Conditions | Ellman's assay; enzymes from human erythrocytes (AChE) and human serum (BuChE); compound tested as N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide |
Why This Matters
This demonstrates that the 2-(piperidin-1-yl)acetamide scaffold can be converted into a BuChE-selective inhibitor superior to a marketed drug, supporting its procurement for CNS-targeted drug discovery programs where butyrylcholinesterase selectivity is desired.
- [1] Camargo-Ayala, L.; Prent-Peñaloza, L.; Polo-Cuadrado, E.; Brito, I.; Cisterna, J.; Osorio, E.; González, W.; Gutiérrez, M. Synthesis, characterization, crystal and molecular structure and theoretical study of N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide, a selective butyrylcholinesterase inhibitor. J. Mol. Struct. 2022, 1248, 131544. View Source
